molecular formula C11H15N B12287610 (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B12287610
M. Wt: 161.24 g/mol
InChI Key: HWRPWBDSSNCQDW-VIFPVBQESA-N
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Description

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound belonging to the class of benzazepines. Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a methyl group at the second position and a tetrahydro structure, indicating the saturation of the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a precursor such as 2-methylphenethylamine, which undergoes cyclization in the presence of a suitable catalyst and under specific temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Preparation of Precursors: Synthesis of 2-methylphenethylamine or similar compounds.

    Cyclization Reaction: Conducting the cyclization reaction in a reactor with controlled temperature and pressure.

    Purification: Purification of the product using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Fully saturated benzazepine derivatives.

    Substitution Products: Benzazepine derivatives with various functional groups.

Scientific Research Applications

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    (2S)-2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another heterocyclic compound with a similar structure but different ring fusion.

    (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: A structural isomer with the methyl group at a different position.

Uniqueness: (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H15N
  • Molecular Weight : 175.25 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1=CC2=C(C=C1)C(=CN2)CC=C(C)C

Research indicates that this compound may interact with various neurotransmitter systems in the brain. Its structural similarity to other benzazepine derivatives suggests potential interactions with dopamine and serotonin receptors. The following table summarizes key mechanisms associated with this compound:

Target Receptor Effect References
Dopamine D2Modulation of dopaminergic activity
Serotonin 5-HT2APotential agonist activity
NMDA ReceptorPossible modulation of excitatory neurotransmission

Antidepressant Effects

Studies have highlighted the antidepressant-like effects of this compound in animal models. It has been shown to improve mood-related behaviors in rodents subjected to stress paradigms. The compound's ability to modulate serotonin levels may contribute to these effects.

Neuroprotective Properties

Research has indicated that this compound exhibits neuroprotective properties against oxidative stress and excitotoxicity. In vitro studies have demonstrated that it can reduce cell death in neuronal cell lines exposed to harmful stimuli. This suggests potential applications in neurodegenerative diseases.

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. Preliminary data indicate that it can inhibit the proliferation of certain cancer cell lines. Further investigation is necessary to elucidate the underlying mechanisms and therapeutic implications.

Case Studies and Research Findings

  • Case Study on Depression Models :
    • A study involving chronic mild stress models demonstrated that administration of this compound resulted in significant improvements in behavioral despair measures compared to controls.
    • Reference:
  • Neuroprotection Against Excitotoxicity :
    • In vitro experiments showed that the compound reduced neuronal cell death by 40% when exposed to glutamate-induced toxicity.
    • Reference:
  • Antitumor Activity Assessment :
    • A preliminary screening revealed that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis.
    • Reference:

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C11H15N/c1-9-8-11-5-3-2-4-10(11)6-7-12-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1

InChI Key

HWRPWBDSSNCQDW-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2CCN1

Canonical SMILES

CC1CC2=CC=CC=C2CCN1

Origin of Product

United States

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